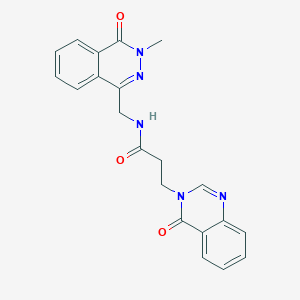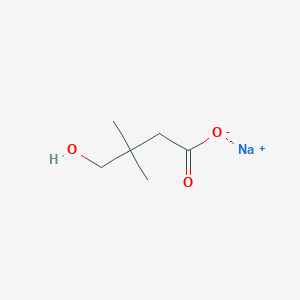
1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate, commonly known as CDCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
CDCP exerts its biological effects by modulating specific signaling pathways in cells. It has been found to inhibit the activity of Src family kinases, which are involved in various cellular processes such as cell proliferation, migration, and survival. By inhibiting Src family kinases, CDCP can suppress the growth and metastasis of cancer cells, enhance synaptic transmission in neurons, and modulate other cellular processes.
Biochemical and Physiological Effects:
CDCP has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, CDCP can inhibit cell proliferation, migration, and invasion, and induce apoptosis. In neurons, CDCP can enhance synaptic transmission and improve cognitive function. In other cell types, CDCP can modulate various cellular processes such as cell survival, differentiation, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
CDCP has several advantages for lab experiments, including its high potency, selectivity, and specificity for Src family kinases. However, CDCP also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Moreover, CDCP can have off-target effects on other kinases and cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for CDCP research, including the development of new analogs with improved pharmacological properties, the identification of new molecular targets and signaling pathways regulated by CDCP, and the investigation of its potential applications in other fields such as immunology and infectious diseases. Moreover, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of CDCP, and to evaluate its safety and efficacy in preclinical and clinical settings.
Conclusion:
In conclusion, CDCP is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of CDCP and to develop new drugs and therapies based on its properties.
Méthodes De Synthèse
CDCP can be synthesized through a multistep process involving the reaction of 5,6-dichloropyridine-3-carboxylic acid with isobutyl chloroformate, followed by the reaction with ammonia and carbamoyl chloride. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
CDCP has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, CDCP has been found to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In neuroscience, CDCP has been shown to enhance synaptic transmission and improve cognitive function. In drug discovery, CDCP has been identified as a potential lead compound for the development of new drugs targeting specific diseases.
Propriétés
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-4(8(16)15-10(13)18)19-9(17)5-2-6(11)7(12)14-3-5/h2-4H,1H3,(H3,13,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQANKDYIPPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)
![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)
![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)

![10-(1H-indol-3-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2692694.png)
![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2692695.png)
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)
![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)